
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluoromethyl group and a cyclobutane ring makes it a compound of interest for synthetic chemists and researchers exploring new chemical spaces.
Preparation Methods
The synthesis of 1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the fluoromethylation of cyclobutanecarboxylic acid derivatives. This process typically employs fluoroiodomethane as a fluoromethylating agent under radical conditions facilitated by visible light and tris(trimethylsilyl)silane . The reaction conditions are mild and do not require metal catalysts, making it an efficient and environmentally friendly approach.
Industrial production methods for this compound are still under development, but the scalability of the fluoromethylation process suggests potential for large-scale synthesis. The use of commercially available reagents and the absence of heavy metals in the reaction conditions are advantageous for industrial applications.
Chemical Reactions Analysis
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure allows it to be used in the design of enzyme inhibitors and probes for studying biological processes.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of new materials with improved properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid can be compared with other fluorinated compounds such as:
Trifluoromethyl compounds: These compounds have three fluorine atoms attached to a carbon atom, offering different physicochemical properties and reactivity.
Difluoromethyl compounds: With two fluorine atoms, these compounds are often used in similar applications but may exhibit different metabolic stability and bioavailability.
Monofluoromethyl compounds: These compounds, like this compound, have a single fluorine atom, providing a balance between reactivity and stability.
Properties
Molecular Formula |
C8H13FO4 |
|---|---|
Molecular Weight |
192.18 g/mol |
IUPAC Name |
1-(fluoromethyl)-3,3-dimethoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO4/c1-12-8(13-2)3-7(4-8,5-9)6(10)11/h3-5H2,1-2H3,(H,10,11) |
InChI Key |
XHWCHPTYJVOHMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)(CF)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
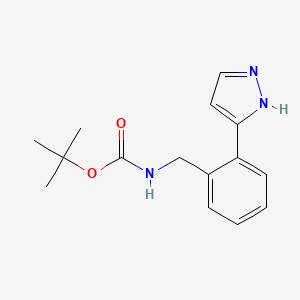
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)


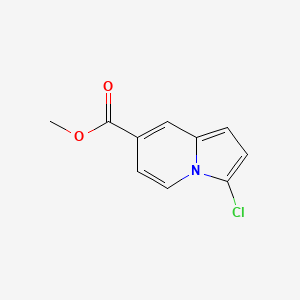
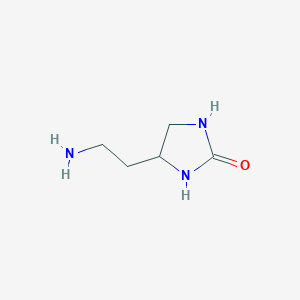
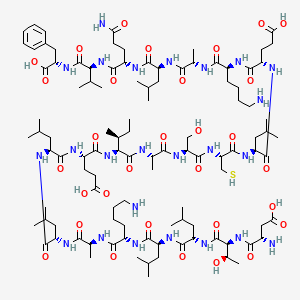
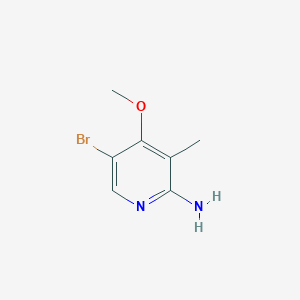
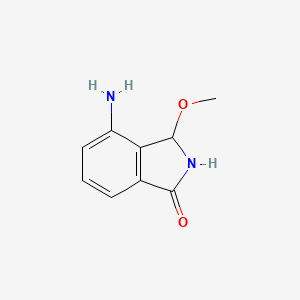

![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)

